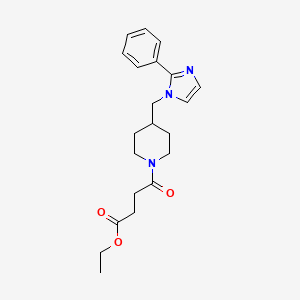

乙酸-4-氧代-4-(4-((2-苯基-1H-咪唑-1-基)甲基)哌啶-1-基)丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .

Synthesis Analysis

Imidazole derivatives show a wide range of biological activities and are used in the development of new drugs . The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of imidazole derivatives involves the formation of bonds during the creation of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学研究应用

晶体结构分析

- 晶体结构见解:洪强柳等人 (2012) 对相关化合物达比加群酯依替沙酯四水合物进行的研究探讨了其晶体结构,揭示了苯环和吡啶环与苯并咪唑平均平面形成的二面角的详细信息。

酶活性增强

- 提高纤维二糖酶反应性:穆罕默德·阿卜杜勒和加瓦德·阿瓦斯 (2008) 的研究表明,包括 2,4-二氧代-4-(4-氧代-1-苯基-1,4-二氢-5H-吡唑并[3,4-d]嘧啶-5-基)丁酸乙酯在内的某些化合物显着提高了纤维二糖酶的反应性。

新型化合物合成

- 多功能吡啶的合成:F. Latif 等人 (2003) 的研究讨论了使用 2-氰基-3-(5-氯-1,3-二苯基吡唑-4-基)丙烯酸乙酯合成新型多功能吡唑基取代和吡唑稠合吡啶。

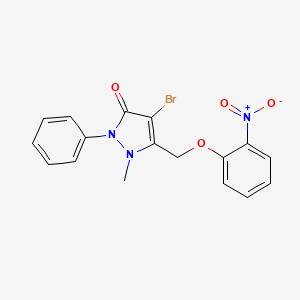

抗菌活性

- 抗菌化合物合成:瓦格纳特·W·沃德坎等人 (2008) 的研究重点是合成包括 2-(4-氧代-4,5-二氢噻唑-2-基)-3-苯基-2-丁烯酸乙酯在内的新的衍生物,并测试它们的抗菌活性。

药物合成的中间体

- 奥美沙坦的关键中间体:申正荣 (2007) 申正荣 (2007) 合成了 4-[(1-羟基-1-甲基)乙基]-2-丙基-1H-咪唑-5-羧酸乙酯,这是生产药物奥美沙坦的重要中间体。

乙烯反应中的催化

- 乙烯反应中的铁配合物:玛格丽特·扬基等人 (2014) 的研究讨论了涉及 2-{[2-(1H-咪唑-4-基)-乙基亚氨基]-甲基}-苯酚等化合物的某些铁配合物如何催化乙烯反应。

光化学研究

- 光化学反应分析:K. Ang 和 R. Prager (1992) 的工作涉及研究 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯在各种醇中的光解产物。

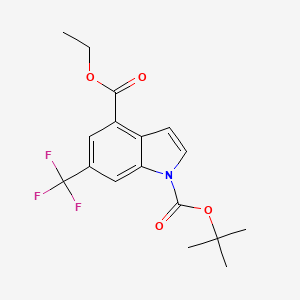

三氟甲基杂环的合成

- 三氟甲基杂环合成:马克·A·霍尼等人 (2012) 的研究表明,密切相关的化合物 2-重氮-4,4,4-三氟-3-氧代丁酸乙酯在合成各种三氟甲基杂环中得到了应用。

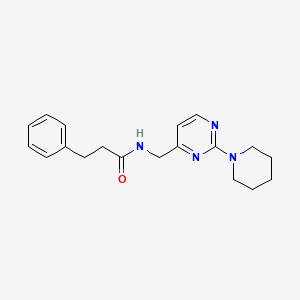

抗菌合成

- 抗菌化合物的合成:H. Khalid 等人 (2016) 的研究重点是合成 2-(5-(1-(苯磺酰)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,具有强大的抗菌活性。

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

ethyl 4-oxo-4-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-2-27-20(26)9-8-19(25)23-13-10-17(11-14-23)16-24-15-12-22-21(24)18-6-4-3-5-7-18/h3-7,12,15,17H,2,8-11,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUWXDTTDHXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2748176.png)

![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)